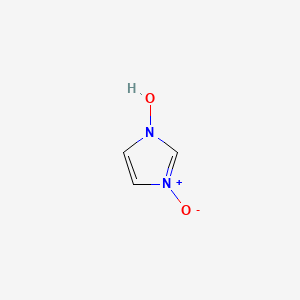

1H-Imidazole, 1-hydroxy-, 3-oxide

Description

Contextualization within Imidazole (B134444) Chemistry and N-Oxides

1H-Imidazole, 1-hydroxy-, 3-oxide, belongs to the broader family of imidazoles, which are five-membered heterocyclic aromatic compounds containing two nitrogen atoms. The imidazole ring is a fundamental structural motif found in many important biological molecules, including the amino acid histidine and purine (B94841) bases in DNA and RNA. researchgate.netwikipedia.orgbaranlab.org The introduction of N-oxide functionalities to the imidazole core, as seen in this compound, significantly modifies the electronic properties and reactivity of the parent ring system. researchgate.netresearchgate.net N-oxides are compounds where a nitrogen atom is bonded to an oxygen atom. In this specific molecule, the presence of both a hydroxyl group at the 1-position and an oxide at the 3-position creates a unique chemical entity with distinct properties and reactivity patterns compared to simple imidazoles. researchgate.net

Imidazole N-oxides, as a class, are recognized for their versatility in organic synthesis and their potential applications in medicinal chemistry and materials science. researchgate.netmdpi.com They can act as 1,3-dipoles in cycloaddition reactions and are susceptible to nucleophilic attack, making them valuable precursors for the synthesis of a wide array of functionalized imidazole derivatives. researchgate.netnih.gov

Historical Development of Research on this compound

The foundational synthesis of imidazole itself dates back to 1858, when Heinrich Debus reported its formation from glyoxal (B1671930) and ammonia (B1221849). wikipedia.orgbaranlab.org However, the specific exploration of this compound and its derivatives came much later. A significant contribution to the synthesis of 1-hydroxyimidazole (B8770565) derivatives was published in 1989 by Laus and colleagues, providing a key method for accessing this class of compounds. chemicalbook.com This work laid the groundwork for further investigation into the properties and reactions of these N-hydroxylated imidazole N-oxides.

Early research into imidazole N-oxides demonstrated their potential as versatile synthetic intermediates. For instance, their reactions can lead to the formation of other heterocyclic systems like imidazol-2-thiones and imidazol-2-ones. researchgate.net The development of synthetic methods, including more recent mechanochemical approaches using ball-milling, has expanded the accessibility and variety of imidazole N-oxides available for study. chemicalbook.com

Significance and Broad Research Interest in the Compound Class

The significance of this compound and related imidazole N-oxides stems from their diverse reactivity and potential applications. researchgate.netmdpi.com They are valuable precursors in organic synthesis for creating more complex molecules. researchgate.netresearchgate.net For example, they undergo O-alkylation to form dialkoxyimidazolium salts, a lesser-known class of imidazole derivatives. researchgate.net

Furthermore, imidazole derivatives, in general, exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which drives research into new synthetic routes and novel compounds within this family. nih.gov The unique structure of this compound also makes it a candidate for applications in supramolecular chemistry and materials science. For instance, a substituted derivative, 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide, has been investigated as a coformer in the formation of pharmaceutical cocrystals. mdpi.com The ability of these compounds to participate in various reactions, such as cycloadditions and transition-metal-free coupling reactions, further underscores their importance to the chemical research community. nih.gov

Scope and Structure of the Academic Research Outline

This article provides a focused overview of the chemical compound this compound. The structure of this review follows a clear progression, beginning with its placement within the context of imidazole and N-oxide chemistry. It then traces the historical development of research in this area, highlighting key synthetic advancements. The subsequent sections detail the significance and the wide-ranging research interests in this class of compounds, supported by specific examples of their utility in synthesis and potential applications. The information is presented in a structured format to provide a clear and comprehensive understanding of the academic research landscape surrounding this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3-oxidoimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c6-4-1-2-5(7)3-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPGITDSPOPEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CN1O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188827 | |

| Record name | 1-Hydroxyimidazole-3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35321-46-1 | |

| Record name | 1-Hydroxyimidazole-3-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyimidazole-3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characteristics and Tautomeric Equilibrium of 1h Imidazole, 1 Hydroxy , 3 Oxide

Imidazole (B134444) Ring System and N-Oxide Moiety

At its core, 1H-Imidazole, 1-hydroxy-, 3-oxide possesses a five-membered imidazole ring, which is an aromatic heterocycle containing two nitrogen atoms. This ring system is planar and imparts a degree of aromatic stability to the molecule. One of the key features is the presence of an N-oxide moiety, where an oxygen atom is bonded to one of the nitrogen atoms of the imidazole ring. This N-O bond introduces significant polarity and alters the electronic distribution within the ring. The combination of the imidazole nucleus and the N-oxide group results in notable properties, such as high kinetic acidity, meaning it can readily donate a proton.

Hydroxyl Group and N-Oxide Group Interplay

The structure is further characterized by a hydroxyl (-OH) group attached to the other nitrogen atom. The dynamic interaction between the N-hydroxyl group and the N-oxide group is fundamental to the compound's reactivity and its existence in different isomeric forms. This interplay facilitates prototropic tautomerism, a process involving the migration of a proton. The molecule can therefore act as both a proton donor (from the hydroxyl group) and a proton acceptor (at the N-oxide oxygen), a duality that governs its chemical interactions and equilibria.

Prototropic Tautomerism: N-Hydroxy and N-Oxide Forms

A critical aspect of this compound is its existence in a state of equilibrium between two primary prototropic tautomers: the N-hydroxy form (1-hydroxy-1H-imidazole) and the N-oxide form (imidazole 3-oxide). nih.gov This equilibrium arises from the migration of a proton between the oxygen of the hydroxyl group and the oxygen of the N-oxide group. While some derivatives have been found to exist predominantly as the N-oxide tautomer in the solid crystalline state, solutions and the gaseous phase often contain a mixture of both tautomers. technion.ac.il The balance between these forms is not static and can be influenced by several external and internal factors.

The distribution of tautomers is highly sensitive to the surrounding chemical environment. The polarity of the solvent and its ability to donate or accept protons can significantly shift the equilibrium from one form to another. technion.ac.il In general, polar solvents can stabilize the more polar tautomer through solvation. For instance, studies on related 1-hydroxyimidazole (B8770565) derivatives have shown that the tautomeric balance changes with different solvents. While non-protic solvents may favor one form, protic solvents like ethanol (B145695) can promote the presence of both tautomers by engaging in hydrogen bonding. rsc.org

Changes in pH also play a crucial role in the tautomeric equilibrium. nih.gov The acidic nature of the N-hydroxy proton and the basicity of the N-oxide oxygen mean that the protonation state of the molecule is pH-dependent. At low pH (acidic conditions), the N-oxide oxygen is more likely to be protonated, favoring the N-hydroxy form. Conversely, at higher pH (basic conditions), deprotonation of the hydroxyl group can occur, influencing the equilibrium.

Table 1: Influence of Environmental Factors on Tautomeric Equilibrium

| Factor | Influence on Equilibrium | Predominant Tautomer |

|---|---|---|

| Solvent Polarity | Increased solvent polarity can stabilize the more polar tautomer. | Varies; dependent on the specific solvent-solute interactions. |

| Protic solvents can form hydrogen bonds, potentially stabilizing both forms. | Often a mixture of N-hydroxy and N-oxide forms. | |

| Non-protic solvents. | Can favor the less polar tautomer or the one with stronger intramolecular bonding. | |

| pH | Low pH (acidic) | Favors protonation of the N-oxide, shifting equilibrium towards the N-hydroxy form. |

The nature of chemical groups (substituents) attached to the imidazole ring has a profound effect on the tautomeric preference. technion.ac.il Electron-withdrawing substituents, such as a carbonyl group, can stabilize the N-oxide tautomer by delocalizing the negative charge on the oxygen atom. Conversely, electron-donating groups can increase the electron density on the N-hydroxy nitrogen, potentially favoring the N-hydroxy form. The position of the substituent on the imidazole ring is also critical, as it determines the extent of its electronic influence on the tautomeric system.

Table 2: Effect of Substituent Type on Tautomeric Preference

| Substituent Type at Position 5 | Electronic Effect | Influence on Equilibrium |

|---|---|---|

| Carbonyl Group | Electron-withdrawing | Stabilizes the N-oxide form. |

Intramolecular hydrogen bonds can play a significant role in stabilizing a particular tautomeric form. rsc.org If a substituent on the imidazole ring can act as a hydrogen bond acceptor (like the oxygen of a carbonyl group), it can form an intramolecular hydrogen bond with the proton of the N-hydroxy group (O-H···O). rsc.org This interaction creates a stable six-membered ring-like structure, which can lock the molecule in the N-hydroxy conformation. The presence and strength of such intramolecular hydrogen bonds are crucial determinants of the predominant tautomer in the absence of overriding solvent or pH effects. nih.govresearchgate.net In some derivatives, this intramolecular hydrogen bonding is a prerequisite for photochemical processes like Excited-State Intramolecular Proton Transfer (ESIPT). rsc.org

Synthesis Methodologies for 1h Imidazole, 1 Hydroxy , 3 Oxide and Derivatives

Conventional and Established Synthetic Routes

Traditional methods for synthesizing 1H-Imidazole, 1-hydroxy-, 3-oxide and its derivatives have been well-documented, providing a foundational understanding for the construction of this heterocyclic system.

Condensation Reactions of Dicarbonyl Monoximes with Aldehydes and Ammonium (B1175870) Sources

One of the most convenient and widespread methods for the synthesis of 1-hydroxy-1H-imidazoles involves the condensation of α-dicarbonyl monoximes with aldehydes and an ammonium source, such as ammonia (B1221849) or ammonium acetate (B1210297). researchgate.net This multicomponent reaction efficiently constructs the imidazole (B134444) ring in a single step. The general procedure involves stirring a mixture of the α-(hydroxyimino)ketone, an aldehyde, and the ammonium source in a suitable solvent, often glacial acetic acid, at room temperature. mdpi.comsemanticscholar.org This approach has been utilized for the synthesis of a wide array of substituted imidazole N-oxides. For instance, the reaction of benzil (B1666583) monoxime with various aldehydes and ammonium acetate can yield the corresponding 2,4,5-trisubstituted imidazole derivatives. researchgate.net Similarly, reacting α-(hydroxyimino)ketones with N-methylidene amines (formaldimines), which serve as the aldehyde and amine source, in glacial acetic acid is a common strategy. mdpi.comsemanticscholar.org

The versatility of this method allows for the introduction of diverse substituents onto the imidazole core by varying the starting dicarbonyl monoxime and aldehyde.

Cyclization Reactions Involving α-Hydroxyamino Oximes

The cyclization of α-hydroxyamino oximes represents another established route to imidazole N-oxides. This pathway involves the formation of an N-N bond during the ring-closure step. nih.gov A key strategy involves the condensation of aromatic 2-hydroxylaminoketones with aldehydes. nih.gov For example, a series of 5-aryl-4,4-dimethyl-4H-imidazole 3-oxides were synthesized by condensing aromatic 2-hydroxylaminoketones with 4-formyl-2,6-dialkylphenols. This reaction, typically carried out in the presence of a large excess of ammonium acetate, initially forms 1-hydroxy-2,5-dihydroimidazoles. nih.gov These intermediates are then oxidized to yield the final 4H-imidazole 3-oxides. nih.gov The use of hydroxylamine-O-sulfonic acid can also facilitate the formation of an oxime intermediate which then undergoes cyclization to form the heterocyclic ring. nih.gov

Hydroxylation of Imidazole Derivatives

Direct hydroxylation, or more accurately, oxidation of the nitrogen atoms in the imidazole ring, is a fundamental method for preparing N-oxides. The synthesis of 4H-imidazole 3-oxides can be achieved through the oxidation of 1-hydroxy-2,5-dihydroimidazole intermediates. nih.gov A mild and effective method for this transformation is the use of a copper(II) ammine complex in aqueous methanol (B129727), which facilitates oxidation by air oxygen to give the desired N-oxides in high yields. nih.gov Other oxidizing agents like manganese dioxide (MnO₂), lead dioxide (PbO₂), or sodium periodate (B1199274) have been attempted, but often result in lower yields and increased side reactions, such as the oxidation of other sensitive functional groups. nih.gov This selective oxidation is crucial for converting the cyclic hydroxylamine (B1172632) precursors into the target imidazole N-oxide structures.

Alkylation-Based Synthetic Approaches

Alkylation reactions provide a pathway to modify the N-oxide functionality of the imidazole ring, leading to the formation of various derivatives. The alkylation of 1-hydroxyimidazole (B8770565) 3-oxides can proceed at either the N-1 hydroxy group or the N-3 oxide oxygen, though it typically occurs selectively at the hydroxy group to form N-alkoxy derivatives. researchgate.net However, direct N-alkylation to produce 1-alkylimidazole 3-oxides has also been reported. researchgate.net

The sequential alkylation of 1-hydroxyimidazole 3-oxide using two different alkyl halides allows for the synthesis of non-symmetric 1,3-dialkoxyimidazolium salts. researchgate.net O-benzylation is a common transformation, where imidazole N-oxides react with benzyl (B1604629) bromide to form alkoxyimidazolium salts. mdpi.commdpi.com This O-selective benzylation has been used to prepare new chiral imidazolium (B1220033) salts from 2-unsubstituted imidazole N-oxide derivatives. mdpi.com Strong alkylating agents like dimethyl sulfate (B86663) and diethyl sulfate are also employed to prepare dialkoxy imidazolium salts from 1-hydroxy-imidazole-3-oxides. fau.deznaturforsch.com

| Starting Material | Alkylating Agent | Product Type | Reference |

|---|---|---|---|

| 1-Hydroxyimidazole 3-oxide | R¹X, then R²X | Non-symmetric 1,3-dialkoxyimidazolium salts | researchgate.net |

| Imidazole N-oxide | Benzyl bromide | Alkoxyimidazolium salts | mdpi.com |

| 2-Unsubstituted imidazole N-oxide | Benzyl bromide | Chiral (N-benzyloxy)imidazolium salts | mdpi.com |

| 1-Hydroxy-imidazole-3-oxide | Dimethyl sulfate or Diethyl sulfate | Dialkoxy imidazolium salts | fau.deznaturforsch.com |

Modern and Sustainable Synthesis Methodologies

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods. Mechanochemistry has emerged as a powerful tool for the synthesis of imidazole N-oxides.

Mechanochemical Synthesis (e.g., Ball-Milling)

Mechanochemical synthesis, particularly using ball-milling, offers a sustainable and highly efficient alternative to traditional solution-based methods for preparing imidazole N-oxides. mdpi.comuzh.ch This solvent-free or liquid-assisted grinding (LAG) approach can lead to significantly higher yields and shorter reaction times. mdpi.comresearchgate.net

The synthesis of the parent compound, 1-hydroxy-1H-imidazole 3-oxide, has been successfully achieved using this technique. The process involves grinding glyoxal (B1671930) and hydroxylamine hydrochloride in a ball mill, followed by the addition of paraformaldehyde and a catalytic amount of acetic acid. This method yielded the product in 69% after purification. chemicalbook.com

Mechanochemical methods have also been applied to the three-component condensation reaction of α-hydroxyiminoketones, formaldimines, and a catalytic amount of acetic acid. mdpi.com For example, the reaction between diacetyl monoxime and N-benzylformaldimine via ball-milling for just 20 minutes afforded 1-benzyl-4,5-dimethylimidazole (B8694871) N-oxide in an excellent 92% yield, which is significantly higher than the yields obtained using standard solution-based protocols. researchgate.net This demonstrates the potential of mechanochemistry to not only be more sustainable but also to improve the efficiency of established synthetic routes. mdpi.comresearchgate.net

| Reactants | Method | Product | Yield | Reference |

|---|---|---|---|---|

| Glyoxal, Hydroxylamine hydrochloride, Paraformaldehyde | Ball-milling | 1-hydroxy-1H-imidazole 3-oxide | 69% | chemicalbook.com |

| Diacetyl monoxime, N-benzylformaldimine | Ball-milling (LAG) | 1-benzyl-4,5-dimethylimidazole N-oxide | 92% | researchgate.net |

| Benzil monoxime, N-benzylformaldimine | Ball-milling (LAG) | 1-benzyl-4,5-diphenylimidazole N-oxide | 92% | researchgate.net |

Ultrasound-Assisted Synthesis

The application of ultrasound in chemical synthesis has been recognized as a green and efficient methodology, often leading to reduced reaction times, increased yields, and milder reaction conditions. In the context of this compound and its derivatives, ultrasound-assisted synthesis represents a significant advancement over conventional heating methods. nih.gov

Research has demonstrated that the acid-catalyzed condensation of an α-hydroxyiminoketone with an aldehyde to form hydroxy imidazole N-oxides can be effectively promoted by ultrasound irradiation. nih.gov This approach addresses the challenges associated with energy-intensive and solvent-heavy traditional methods. nih.gov A study on the one-pot, three-component condensation of benzil, aldehydes, and ammonium acetate to form 2,4,5-triaryl-1H-imidazoles highlights the benefits of sonication. nih.govresearchgate.netcapes.gov.br While not directly producing the 1-hydroxy-3-oxide variant, this research showcases the utility of ultrasound in imidazole ring formation, suggesting its applicability to N-oxide synthesis. The use of ultrasound (45 KHz) was found to significantly shorten reaction times and improve yields compared to conventional methods. researchgate.net

A scalable, green synthetic strategy for hydroxy imidazole N-oxides using ultrasound has been developed, emphasizing the optimization of reaction conditions to achieve the best possible yields. nih.gov This method stands out as a robust technique for constructing the C-N bonds necessary for the imidazole core. nih.gov

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Imidazole Derivatives

Solvent-Free Procedures

Solvent-free synthesis is a cornerstone of green chemistry, minimizing waste and often simplifying product purification. For the synthesis of this compound, mechanochemistry has emerged as a viable solvent-free approach.

One documented procedure involves the reaction of glyoxal and hydroxylamine hydrochloride in an agate grinding jar using a vibratory ball mill. researchgate.net The initial grinding is followed by the addition of paraformaldehyde and a catalytic amount of acetic acid. researchgate.net This method avoids the use of bulk solvents during the reaction steps, offering an environmentally friendly alternative to traditional solution-phase synthesis. The final product, 1H-imidazol-1-ol N-oxide, is obtained in good yield (69%) after a straightforward workup to remove the catalyst and byproducts. researchgate.net

The development of one-pot, solvent-free methods for imidazole derivatives has been a focus of research. researchgate.net While many of these studies focus on standard imidazoles rather than their N-oxides, they establish the principle of condensing aldehydes, 1,2-dicarbonyl compounds, and an amine source under solvent-free conditions. researchgate.net These procedures highlight high efficiency, easy separation, and mild reaction conditions as key advantages. researchgate.net The reaction of glyoxal, paraformaldehyde, and hydroxylamine hydrochloride via ball milling is a specific example that directly yields the target N-oxide scaffold. researchgate.net

Table 2: Solvent-Free Synthesis of 1H-Imidazol-1-ol N-oxide

Synthesis of Substituted and Functionalized this compound Derivatives

Regioselective Derivatization Strategies

The functionalization of the this compound core is crucial for tuning its chemical and physical properties. Regioselective derivatization, particularly at the oxygen atoms, presents both opportunities and challenges.

Alkylation of 1-hydroxyimidazole 3-oxides is a common strategy to produce alkoxyimidazolium salts. acs.org However, achieving selective mono-alkylation can be difficult. Attempts to monomethylate 1-hydroxyimidazole N-oxides have often resulted in the formation of symmetric 1,3-dialkoxyimidazolium salts, indicating that the second oxygen atom is readily alkylated after the first. acs.org This suggests that the initial O-alkylation may activate the second site or that the reaction conditions favor exhaustive alkylation.

A successful regioselective approach involves the condensation of α-hydroxyiminoketones with N-(adamantyloxy)formaldimine. acs.org This reaction yields 2-unsubstituted imidazole 3-oxides with a bulky adamantyloxy group specifically at the N(1) position. acs.org The resulting 1-(adamantyloxy)imidazole 3-oxides can then be further functionalized. For instance, subsequent alkylation with reagents like 1-bromopentane (B41390) or 1-bromododecane (B92323) leads to the synthesis of non-symmetrically substituted 1,3-dialkoxyimidazolium salts. acs.org

Another strategy involves a multi-component reaction. A one-pot, four-component reaction between hydroxylamine, benzonitriles, arylglyoxals, and a 1,3-dicarbonyl compound (like Meldrum's acid or dimedone) in refluxing ethanol (B145695) provides an efficient route to novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. This method allows for the direct introduction of various substituents at the C2, C4, and C5 positions of the imidazole ring in a single synthetic operation.

Preparation of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure this compound derivatives is of significant interest for applications in asymmetric catalysis and medicinal chemistry. Several strategies have been developed to introduce chirality into the imidazole N-oxide framework.

An effective method involves using chiral starting materials. Enantiomerically pure bis- and mono-imidazole N-oxides have been successfully synthesized from chiral sources such as trans-1,2-diaminocyclohexane, α-methylbenzylamine, β-amino alcohols, and amino acid esters. For example, a series of optically active 1H-imidazole 3-oxides featuring a substituted acetate group at the N(1) position was prepared by reacting α-(hydroxyimino)ketones, α-amino acid methyl esters, and formaldehyde (B43269). Similarly, using enantiomerically pure chiral amines in the condensation with α-(hydroxyimino)ketones and formaldehyde yields optically active 1-alkylimidazole 3-oxides, which can be converted into chiral imidazolium salts.

Another approach utilizes chiral auxiliaries. The reaction of N-Boc-protected (S)-prolinamine with formaldehyde and various α-hydroxyimino ketones produces imidazole N-oxides with an enantiomerically pure substituent at the N(1) position, preserving the stereogenic center throughout the process.

For racemic mixtures of derivatives, chiral chromatography can be employed for separation. High-performance liquid chromatography (HPLC) using a chiral column is a standard technique for resolving enantiomers. For instance, the enantiomers of a complex benzimidazole (B57391) derivative were successfully separated using a lux-cellulose 4 chiral column, allowing for the isolation of the pure S- and R-isomers. This technique is broadly applicable to other chiral imidazole derivatives where stereoselective synthesis is not feasible.

Table 3: Compound Names Mentioned

Chemical Reactivity and Transformation Mechanisms of 1h Imidazole, 1 Hydroxy , 3 Oxide

Alkylation Reactions and Formation of Imidazolium (B1220033) Salts

Alkylation of 1-hydroxyimidazole (B8770565) 3-oxides is a key method for the synthesis of 1,3-dialkoxyimidazolium salts. researchgate.net The reaction typically involves the use of strong alkylating agents like dimethyl or diethyl sulfate (B86663). znaturforsch.comresearchgate.net This process can lead to the formation of both symmetric and non-symmetric 1,3-dialkoxyimidazolium salts. researchgate.net For instance, sequential alkylation using two different alkyl halides allows for the preparation of non-symmetrical salts. researchgate.net

While O-alkylation is the predominant pathway, N-alkylation has also been observed, leading to the formation of 1-substituted imidazole (B134444) 3-oxides. researchgate.net However, in many cases, the reaction proceeds to double O-alkylation, yielding symmetric N,N-disubstituted imidazolium salts. researchgate.net The choice of alkylating agent can influence the outcome; for example, the reaction may not proceed with benzyl (B1604629) chloride in some cases. researchgate.net

These alkylation reactions provide access to a class of imidazolium salts with unique properties. The kinetic acidities of these dialkoxy imidazolium salts have been studied, revealing significantly higher reaction rates for H/D exchange at the C2 position compared to simple imidazolium salts. znaturforsch.comresearchgate.net

Table 1: Examples of Alkylation Reactions of 1-Hydroxyimidazole 3-Oxides

| Starting Material | Alkylating Agent | Product | Reference |

| 1-Hydroxyimidazole-3-oxides | Dimethyl sulfate | 1,3-Dimethoxyimidazolium salts | znaturforsch.comresearchgate.net |

| 1-Hydroxyimidazole-3-oxides | Diethyl sulfate | 1,3-Diethoxyimidazolium salts | znaturforsch.comresearchgate.net |

| 1-Hydroxyimidazole 3-oxide | 1-Bromopentane (B41390) | 1,3-Dialkoxyimidazolium salts | researchgate.net |

| 1-Hydroxyimidazole 3-oxide | 1-Bromododecane (B92323) | 1,3-Dialkoxyimidazolium salts | researchgate.net |

Deprotonation and Acid–Base Reactivity

1H-Imidazole, 1-hydroxy-, 3-oxide exhibits acidic properties due to the presence of the hydroxyl group. The pKaH of imidazole itself is 7.1, indicating it can act as a base. nih.gov The N-hydroxy group in 1-hydroxyimidazoles can be deprotonated. researchgate.net For example, deprotonation of 1,3-di(adamantyloxy)-1H-imidazolium bromide with triethylamine (B128534) can generate the corresponding imidazol-2-ylidene in situ. researchgate.net

The compound can also exist in tautomeric forms, specifically the N-hydroxy and N-oxide forms, through proton transfer from the oxygen atom to the N3 nitrogen. researchgate.net The equilibrium between these tautomers is influenced by the solvent, substituents on the imidazole ring, and the potential for hydrogen bonding. researchgate.net

Oxidation and Reduction Pathways

1-Hydroxyimidazole 3-oxides can undergo both oxidation and reduction reactions. Oxidation of 1-hydroxy-2,5-dihydroimidazoles can yield 4H-imidazole 3-oxides. nih.govnih.gov This transformation can be achieved using various oxidizing agents, including a copper(II) ammine complex in aqueous methanol (B129727). nih.gov The resulting 4H-imidazole 3-oxides can be further oxidized to form stable hybrid phenoxyl-nitroxyl radicals. nih.gov

Conversely, reduction of the N-oxide functionality is also possible. For instance, treatment of 1-(adamantyloxy)imidazole 3-oxides with Raney-Ni leads to the corresponding imidazole derivatives without cleaving the N(1)–O bond. researchgate.net This selective deoxygenation highlights the tunability of the reactivity of these compounds.

Isomerization Reactions (e.g., to Imidazol-2-ones)

Under certain conditions, 1-hydroxyimidazole 3-oxides can undergo isomerization to form more stable imidazol-2-ones. researchgate.netresearchgate.net This rearrangement can be thermally induced. researchgate.net For example, the reaction of 1,4,5-trisubstituted 1H-imidazole-3-oxides with 2,2-bis(trifluoromethyl)ethene-1,1-dicarbonitrile can yield 1,3-dihydro-2H-imidazol-2-ones, depending on the solvent used. researchgate.net The formation of these products is often explained by a stepwise 1,3-dipolar cycloaddition followed by fragmentation. researchgate.net

Cycloaddition Reactions (e.g., [3+2]-Cycloadditions)

This compound and its derivatives are known to participate in [3+2] cycloaddition reactions, where they act as 1,3-dipoles. researchgate.netresearchgate.netnih.gov These reactions are a versatile tool for the synthesis of various functionalized imidazole derivatives. researchgate.net The N-oxide unit behaves like an 'aldonitrone-like' 1,3-dipole. researchgate.net

A notable example is the reaction of 2-unsubstituted imidazole N-oxides with ethyl cyanoacetate (B8463686) in the presence of an aldehyde catalyst, which proceeds through a [3+2] cycloaddition to form ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetates. nih.govresearchgate.net The reaction mechanism involves the formation of an unstable cycloadduct, which then undergoes rearomatization and ring opening. nih.gov

The reactivity in these cycloadditions can be influenced by the substituents on the imidazole ring and the nature of the dipolarophile. researchgate.net For instance, reactions with electron-deficient olefins can proceed via either a 1,3-dipolar cycloaddition or a Michael addition mechanism, depending on the electron-withdrawing groups on the olefin. researchgate.net

Sulfur Transfer Reactions Leading to Imidazole-2-thiones

A significant transformation of 1-hydroxyimidazole 3-oxides is their conversion to imidazole-2-thiones via sulfur transfer reactions. researchgate.netsemanticscholar.orgnih.gov This is often achieved by reacting the N-oxide with a thioketone, such as 2,2,4,4-tetramethylcyclobutane-1,3-dithione. semanticscholar.orgmdpi.com The reaction typically proceeds through an initial [3+2] cycloaddition, followed by a "sulfur-transfer mechanism". researchgate.netmdpi.com

This method provides a reliable route to enolisable imidazole-2-thiones. mdpi.com The reaction of 1,3-di(adamantyloxy)-1H-imidazolium bromide, after in situ deprotonation to the corresponding ylidene, with elemental sulfur also yields a 1,3-dihydro-2H-imidazole-2-thione. researchgate.net An alternative approach involves a sulfur transfer reaction followed by electrophilic trifluoromethylation to produce 2-CF3S-imidazoles. nih.gov

However, the outcome can be influenced by the substituents on the imidazole ring. In some cases, unexpected deoxygenation occurs instead of the formation of the imidazole-2-thione, particularly when an electron-withdrawing substituent is present at the C(4) position and a bulky group is at the N(1) position. semanticscholar.org

Heterocyclization Reactions for Fused Systems

This compound and its derivatives serve as valuable precursors for the synthesis of fused heterocyclic systems. researchgate.netsemanticscholar.org These reactions often leverage the reactivity of the imidazole N-oxide moiety to construct new rings.

One strategy involves the annulation of an imidazole ring to a saturated fragment. The Marckwald reaction, which involves the reaction of α-amino carbonyl compounds with thiocyanates, is an effective method for this purpose, leading to imidazole-2-thiones that can be further transformed. nih.gov Iron-catalyzed C(sp3)-H amination-cyclization under aerobic conditions has also been developed for the construction of imidazole-fused ring systems, such as imidazo[1,5-a]pyridines and imidazo[5,1-b]oxazoles. organic-chemistry.org Other methods include the Pictet-Spengler reaction for creating partially saturated imidazopyridines. nih.gov These approaches highlight the utility of 1-hydroxyimidazole 3-oxides in building complex molecular architectures.

Cross-Coupling Reactions and C–H Activation

While extensive research on the direct cross-coupling and C-H activation of the parent compound, this compound, is not widely documented, studies on substituted imidazole N-oxide derivatives demonstrate the potential for such transformations. These reactions are crucial for the synthesis of complex, functionalized imidazole-containing molecules. nih.govnih.gov

Research has shown that the functionalization of the imidazole N-oxide core can be achieved at various positions. For instance, C-H/C-Li coupling reactions involving 2H-imidazole 1-oxides and pentafluorophenyllithium have been reported to occur at the C-5 position through a nucleophilic substitution of a hydrogen atom (SNH). nih.gov Additionally, a deoxygenative, transition-metal-free SNH coupling reaction between 2H-imidazole 1-oxides and polyphenols has been developed, yielding bioactive bifunctional compounds. nih.gov These examples highlight that functionalization has been primarily achieved at the C-2 and C-5 positions of the imidazole N-oxide ring. nih.gov

A notable example of a cross-coupling reaction is the Suzuki–Miyaura coupling performed on a 4H-imidazole 3-oxide derivative. researchgate.net In this reaction, 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide was successfully coupled with various substituted phenylboronic acids. This transformation led to the formation of 5-biphenyl derivatives of 4H-imidazole-N-oxide, demonstrating the utility of palladium-catalyzed cross-coupling for modifying the imidazole N-oxide scaffold. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide | Substituted Phenylboronic Acids | Palladium-based | 5-Biphenyl derivatives of 4H-imidazole-N-oxide | researchgate.net |

| 2H-imidazole 1-oxides | Pentafluorophenyllithium | Metal-free | C-5 arylated imidazole N-oxides | nih.gov |

| 2H-imidazole 1-oxides | Polyphenols | Metal-free (deoxygenative) | Bifunctional imidazole-phenolic compounds | nih.gov |

General methodologies for the C-H arylation and alkenylation of the parent imidazole ring have also been developed using nickel catalysis, which could potentially be adapted for imidazole N-oxide substrates in the future. rsc.org These methods allow for the coupling of imidazoles with phenol (B47542) and enol derivatives. rsc.org

Deoxygenation Reactions

The deoxygenation of imidazole N-oxides is a significant transformation that yields the corresponding imidazole derivatives. This reaction can be achieved through various reagents and conditions, sometimes occurring unexpectedly during other functionalization attempts.

A fascinating case of unexpected deoxygenation was observed during the reaction of certain 1,4,5-trisubstituted imidazole 3-oxides with 2,2,4,4-tetramethylcyclobutane-1,3-dithione. clockss.org While this reaction typically results in a sulfur-transfer to form the corresponding imidazole-2-thiones, an alternative pathway of deoxygenation was identified for 4-acetyl-1-(adamantan-1-yl)-5-methylimidazole 3-oxide. clockss.org It was determined that the presence of a bulky substituent (1-adamantyl) at the N(1) position and an electron-withdrawing group (acetyl) at the C(4) position were critical for this deoxygenation to occur. clockss.org The proposed mechanism involves the formation of a zwitterionic intermediate, followed by a 1,3-cyclization and the elimination of an oxathiirane (B14641276) intermediate to yield the deoxygenated imidazole. clockss.org

More conventional and sustainable methods for the deoxygenation of heterocyclic N-oxides have also been developed. One such method employs a combination of an iodide salt and formic acid. rsc.org In this system, iodide acts as a reducing catalyst that is regenerated in situ by formic acid, which also serves as a Brønsted activator and solvent. This approach has been shown to be highly efficient and selective for the reduction of a variety of heterocyclic N-oxides. rsc.org

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 4-Acetyl-1-(adamantan-1-yl)-5-methylimidazole 3-oxide | 2,2,4,4-tetramethylcyclobutane-1,3-dithione | 4-Acetyl-1-(adamantan-1-yl)-5-methylimidazole | Unexpected Deoxygenation | clockss.org |

| 1,4,5-trisubstituted imidazole 3-oxides (general) | 2,2,4,4-tetramethylcyclobutane-1,3-dithione | Imidazole-2-thiones | Sulfur-Transfer | clockss.org |

| Heterocyclic N-oxides (general) | Iodide, Formic Acid | Corresponding N-heterocycle | Catalytic Deoxygenation | rsc.org |

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and it provides critical insights into the hydrogen and carbon framework of 1H-Imidazole, 1-hydroxy-, 3-oxide.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the primary structure of the molecule. For this compound, spectra are typically recorded in a solvent like Deuterium Oxide (D₂O).

The ¹H NMR spectrum reveals the electronic environment of the protons attached to the imidazole (B134444) ring. chemicalbook.com In D₂O, the compound shows a triplet at approximately 8.30 ppm, corresponding to the proton at the C2 position, and a doublet at 7.09 ppm, which accounts for the two equivalent protons at the C4 and C5 positions. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. Signals for the imidazole ring carbons appear at 124.6 ppm and 116.6 ppm. chemicalbook.com These shifts are characteristic of the carbon atoms within the heterocyclic N-oxide system.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ) in D₂O | Multiplicity | Position |

|---|---|---|---|

| ¹H | 8.30 ppm | Triplet | C2-H |

| ¹H | 7.09 ppm | Doublet | C4-H, C5-H |

| ¹³C | 124.6 ppm | - | C2 |

| ¹³C | 116.6 ppm | - | C4, C5 |

Data sourced from ChemicalBook. chemicalbook.com

While one-dimensional NMR provides essential data, two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous assignments, especially in complex molecules.

HSQC experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal at 8.30 ppm to the ¹³C signal at 124.6 ppm (C2), and the ¹H signal at 7.09 ppm to the ¹³C signal at 116.6 ppm (C4/C5).

HMBC experiments reveal longer-range couplings between protons and carbons (typically over two to three bonds). This technique is crucial for confirming the connectivity of the imidazole ring. For instance, it would show correlations between the C2 proton and the C4/C5 carbons, and between the C4/C5 protons and the C2 carbon.

Solid-state NMR (ssNMR) provides information about the structure of the compound in its solid, crystalline form. Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) are particularly useful. Research on related compounds, such as 1-hydroxy-2,4,5-triphenyl-1H-imidazole 3-oxide, has utilized solid-state NMR to investigate intermolecular interactions, like the strong O-H···O hydrogen bonds that form in the solid state. researchgate.net This suggests that ssNMR would be a powerful tool to study the hydrogen bonding network and polymorphic forms of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. chemicalbook.com Key bands include those for O-H stretching, C-H stretching of the aromatic ring, and N-O stretching vibrations of the N-oxide moiety.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |

|---|---|---|

| 3681, 3658 | Medium | O-H Stretching (Free Hydroxyl) |

| 3162, 3135, 3102 | Medium | C-H Stretching (Aromatic) |

| 1453 | Medium | C=C, C=N Stretching |

| 1355 | Medium | N-O Stretching |

| 1055, 1028, 1014 | Strong | N-O Stretching / Ring Vibrations |

Data sourced from ChemicalBook. chemicalbook.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) provides the molecular weight of the compound. For this compound (C₃H₄N₂O₂), the expected molecular weight is approximately 100.08 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula. For this compound, HRMS analysis shows an [M+H]⁺ ion (the molecule with an added proton) with a measured m/z of 101.0352. chemicalbook.com This is in excellent agreement with the calculated theoretical mass of 101.0351 for the formula C₃H₅N₂O₂⁺, thus confirming the elemental composition. chemicalbook.com

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for the parent this compound is not detailed in the provided search results, analysis of closely related derivatives provides significant insight into its expected structural features.

Studies on compounds like 1-methylimidazole (B24206) 3-oxide monohydrate and 1-(2-carboxyethyl)-1H-imidazole 3-oxide reveal key characteristics that can be extrapolated to the target molecule. researchgate.netnih.gov

Planarity : The imidazole ring is expected to be planar. researchgate.netnih.gov

Hydrogen Bonding : The presence of both a hydroxyl group (a hydrogen bond donor) and an N-oxide group (a hydrogen bond acceptor) strongly suggests that the molecules will be linked in the crystal by an extensive network of O-H···O hydrogen bonds. nih.govrsc.org This is a dominant feature in the crystal packing of related structures.

Bond Lengths : The N⁺-O⁻ bond length in related imidazole-3-oxides is typically in the range of 1.326–1.368 Å. For example, in 1-methylimidazole 3-oxide, these bond lengths are 1.350 Å and 1.348 Å. nih.gov

Table 3: Representative Crystallographic Data from Related Imidazole Oxide Structures

| Feature | Observation in Related Structures | Reference |

|---|---|---|

| Molecular Geometry | Imidazole ring is planar | researchgate.netnih.gov |

| Supramolecular Features | Formation of infinite chains via O-H···O hydrogen bonds | nih.gov |

This comprehensive analytical approach provides a detailed and validated structural profile for this compound, which is essential for understanding its chemical behavior and potential applications.

Spectrophotometric Techniques for Photophysical Studies (e.g., Absorption, Emission)

Spectrophotometric techniques are fundamental in characterizing the photophysical properties of 1-hydroxy-1H-imidazole 3-oxide and its derivatives. These methods, which include UV-Vis absorption and fluorescence emission spectroscopy, provide critical insights into the electronic transitions and de-excitation pathways of these molecules. The tautomeric nature of 1-hydroxyimidazoles, existing as both N-hydroxy and N-oxide forms, significantly influences their spectroscopic behavior, as the ratio between tautomers is affected by solvent polarity, substituents, and hydrogen bonding capabilities. researchgate.net

Absorption Spectroscopy

The electronic absorption spectra of 1-hydroxy-1H-imidazole derivatives are characterized by bands corresponding to π → π* and n → π* transitions within the imidazole ring and associated chromophores. The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. For instance, a derivative of 1-hydroxy-1H-imidazole has been reported to exhibit a UV absorption maximum (λmax) at 276 nm. researchgate.net Studies on various imidazole derivatives show characteristic absorption peaks, with a simple imidazole ring absorbing near 209 nm in aqueous solutions. researchgate.net More complex, fused imidazole systems exhibit absorption bands at longer wavelengths, with some showing peaks around 305 nm and in the range of 327–365 nm. researchgate.net

Emission Spectroscopy and Research Findings

The fluorescence emission properties of 1-hydroxy-1H-imidazole derivatives are of significant research interest, particularly for those capable of Excited State Intramolecular Proton Transfer (ESIPT). ESIPT is a photophysical process where a proton is transferred within the molecule in the excited state, leading to a species with a distinct, often red-shifted, emission profile and a large Stokes shift.

A notable example is 5-(4-fluorophenyl)-1-hydroxy-4-methyl-1H-imidazol-2-ylmethanone, which was the first 1-hydroxy-1H-imidazole-based molecule identified to exhibit ESIPT. rsc.org In non-protic solvents like dichloromethane (B109758) (CH2Cl2) and acetonitrile (B52724) (MeCN), as well as in the solid state, this compound displays emission maxima in the 455–470 nm range. rsc.org In contrast, a protic solvent like ethanol (B145695) (EtOH) causes a blue shift in the emission maximum to 413 nm. rsc.org The photoluminescence quantum yield (PLQY) for this compound is relatively low in solution, around 0.1%, but increases to approximately 5% in the solid state, where the molecular conformation is more rigid. rsc.org

Coordination of 1-hydroxy-1H-imidazole derivatives to metal ions can also significantly alter their photophysical properties. For example, when 1-hydroxy-5-methyl-2,4-di(pyridin-2-yl)-1H-imidazole is complexed with zinc(II), the PLQY increases substantially compared to the free ligand (from ca. 2% for the free ligand to as high as 27% for the complex). rsc.org These complexes exhibit large Stokes shifts of about 230 nm, a characteristic often associated with ESIPT, and show excitation wavelength-dependent fluorescence. rsc.org

Research on other imidazole-fused heterocycles has also revealed promising photophysical properties, including large Stokes shifts (ranging from 4697 to 12784 cm⁻¹), fluorescence quantum yields between 0.04 and 0.64, and fluorescence lifetimes in the nanosecond range (1.76 to 7.35 ns). beilstein-archives.org

The following table summarizes key photophysical data for selected 1-hydroxy-1H-imidazole derivatives from various research studies.

Photophysical Data for 1-Hydroxy-1H-Imidazole Derivatives

| Compound/Derivative | Solvent/State | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Reference |

| 5-(4-fluorophenyl)-1-hydroxy-4-methyl-1H-imidazol-2-ylmethanone | CH2Cl2 | - | 455-470 | ~0.001 | - | rsc.org |

| 5-(4-fluorophenyl)-1-hydroxy-4-methyl-1H-imidazol-2-ylmethanone | MeCN | - | 455-470 | ~0.001 | - | rsc.org |

| 5-(4-fluorophenyl)-1-hydroxy-4-methyl-1H-imidazol-2-ylmethanone | EtOH | - | 413 | ~0.001 | - | rsc.org |

| 5-(4-fluorophenyl)-1-hydroxy-4-methyl-1H-imidazol-2-ylmethanone | Solid State | - | 455-470 | ~0.05 | - | rsc.org |

| 1-Hydroxy-5-methyl-2,4-di(pyridin-2-yl)-1H-imidazole (Free Ligand) | - | - | - | ~0.02 | - | rsc.org |

| Zinc(II) Complex of 1-hydroxy-5-methyl-2,4-di(pyridin-2-yl)-1H-imidazole | Solid State | - | - | up to 0.27 | ~230 | rsc.org |

| Unspecified 1-hydroxy-1H-imidazole derivative | - | 276 | - | - | - | researchgate.net |

Computational and Theoretical Investigations of 1h Imidazole, 1 Hydroxy , 3 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 1H-Imidazole, 1-hydroxy-, 3-oxide at the molecular level. These methods, ranging from high-level ab initio and density functional theory to more computationally efficient semi-empirical methods, have been instrumental in characterizing its geometry, electronic structure, and conformational landscape.

Ab Initio and Density Functional Theory (DFT) Studies for Geometry and Electronic Structure

Ab initio and Density Functional Theory (DFT) methods are powerful tools for accurately predicting the molecular geometry and electronic properties of chemical compounds. For imidazole (B134444) derivatives, these calculations have been used to investigate their electronic structure and correlation with properties like corrosion inhibition. researchgate.net DFT calculations, often using the B3LYP functional with various basis sets such as 6-31G** and 6-311++G(d,p), are commonly employed to optimize molecular geometries and predict electronic properties. nih.govnih.govekb.eg

These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. nih.gov Furthermore, analysis of the electronic structure through these methods reveals insights into the distribution of electrons within the molecule, which governs its reactivity and interactions with other molecules. researchgate.netnih.gov

Semi-Empirical Methods for Conformational Analysis

While ab initio and DFT methods provide high accuracy, they can be computationally expensive for large molecules or for exploring a wide range of conformations. Semi-empirical methods, which are based on the Hartree-Fock formalism but include some empirical parameters, offer a faster alternative for such tasks. wikipedia.org These methods are particularly useful for performing conformational analysis, which involves identifying the different spatial arrangements of a molecule and their relative energies.

For imidazole derivatives, semi-empirical methods can be used to explore the potential energy surface and identify stable conformers. This is particularly important for understanding the flexibility of the molecule and how its shape might influence its biological activity or chemical reactivity. While they are less accurate than ab initio or DFT methods, they provide a valuable starting point for more detailed investigations. wikipedia.org

Analysis of Electronic Properties (e.g., HOMO-LUMO, Molecular Electrostatic Potential, Fukui Functions)

The electronic properties of a molecule are key to understanding its chemical behavior. Computational methods provide several descriptors that help in this analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.comresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. nih.govirjweb.com For imidazole derivatives, the HOMO-LUMO gap has been calculated to understand their charge transfer characteristics. irjweb.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.net It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. irjweb.comresearchgate.net

Fukui functions are another tool used to predict the reactivity of different sites within a molecule. researchgate.netresearchgate.net They indicate the change in electron density at a particular point when an electron is added or removed, thus identifying the most likely sites for nucleophilic and electrophilic attack. researchgate.net

| Electronic Property | Description | Significance for this compound |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests it is more reactive. nih.govirjweb.com |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. irjweb.comresearchgate.net |

| Fukui Functions | A measure of the sensitivity of the electron density at a point to a change in the number of electrons. | Pinpoints the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.net |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely route for a reaction to occur. masterorganicchemistry.comyoutube.com

For reactions involving imidazole derivatives, computational studies can identify the transition state structures, which are the high-energy species that exist transiently between reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Understanding these mechanisms is crucial for controlling chemical reactions and designing new synthetic routes.

Kinetic Acidity Studies and Proton Transfer Dynamics

The acidity of a compound and the dynamics of proton transfer are fundamental aspects of its chemical behavior. Computational methods can be used to calculate the pKa values of acidic protons and to study the mechanisms of proton transfer reactions. nih.govresearchgate.net

For this compound, which possesses a hydroxyl group, understanding its kinetic acidity is important. Computational studies can model the deprotonation process and the subsequent dynamics of the resulting anion. This is particularly relevant in understanding its behavior in different solvent environments and its potential to participate in acid-base catalysis. nih.gov The ability of 1-hydroxy-1H-imidazoles to undergo N-hydroxy-N-oxide tautomerization through proton transfer is a key feature that depends on the medium and substituents. researchgate.net

Photophysical Property Simulations (e.g., Excited-State Intramolecular Proton Transfer (ESIPT), Anti-Kasha Fluorescence)

Computational methods are indispensable for understanding the behavior of molecules upon absorption of light. For certain 1-hydroxy-1H-imidazole derivatives, fascinating photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and anti-Kasha fluorescence have been observed and computationally modeled. researchgate.netnih.gov

ESIPT is a process where a proton is transferred within a molecule in its electronically excited state. nih.govrsc.orgrsc.org Computational simulations can elucidate the mechanism of this transfer and the nature of the resulting tautomer. nih.govrsc.org Some 1-hydroxy-1H-imidazole derivatives have been shown to exhibit anti-Kasha fluorescence, where emission occurs from a higher excited state (S2) rather than the lowest excited state (S1), a phenomenon that can be explained by a large energy gap between the S2 and S1 states, which slows down internal conversion. researchgate.netnih.gov These computational studies are crucial for designing new fluorescent probes and materials with specific optical properties.

| Photophysical Property | Description | Relevance to this compound Derivatives |

|---|---|---|

| Excited-State Intramolecular Proton Transfer (ESIPT) | A photochemically induced transfer of a proton within a molecule. | Observed in some derivatives, leading to the formation of an excited-state tautomer with different fluorescent properties. researchgate.netnih.govrsc.org |

| Anti-Kasha Fluorescence | Fluorescence emission occurring from an upper electronic excited state (e.g., S2) rather than the lowest excited state (S1). | Explained by a large S2-S1 energy gap, slowing internal conversion and allowing for S2 emission. researchgate.netnih.gov |

Applications in Advanced Chemical and Material Science Research

Catalysis and Organocatalysis

1H-imidazole-3-oxides exhibit high kinetic acidity, readily releasing a proton, which makes them suitable for various catalytic applications.

While direct evidence for the use of 1H-Imidazole, 1-hydroxy-, 3-oxide as a precatalyst in Suzuki coupling is not extensively detailed in the provided search results, its derivatives and related imidazole-based compounds are known to be effective ligands or precursors for catalysts in such cross-coupling reactions. The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal centers, such as palladium, to form active catalytic species.

The acidic nature of the N-hydroxy group in 1H-imidazole-3-oxides allows them to act as organocatalysts in various organic transformations. They can facilitate reactions by acting as proton-transfer catalysts, activating substrates through hydrogen bonding, or participating in other non-covalent interactions.

Supramolecular Chemistry and Anion Recognition

The structure of 1H-imidazole-3-oxides enables them to form specific interactions with anions. smolecule.com This property is of significant interest for applications in anion recognition, which involves the specific detection and binding of negatively charged ions. smolecule.com Research has demonstrated the ability of 1H-imidazole-3-oxides to bind with anions like iodide, suggesting their potential for the development of sensors for specific anions. smolecule.com

Precursors for Ionic Liquids and Tunable Reaction Media

Studies have investigated the use of 1H-imidazole-3-oxides as precursors for the synthesis of ionic liquids. smolecule.com Ionic liquids are salts with low melting points that possess unique properties such as high thermal stability and tunable solubility. smolecule.com The alkylation of this compound with reagents like dimethyl or diethyl sulfate (B86663) can lead to the formation of various dialkoxy imidazolium (B1220033) salts, which are a class of ionic liquids. smolecule.com

Versatile Building Blocks for Complex Organic and Heterocyclic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

Alkylation: The compound can be alkylated to produce a range of substituted imidazole derivatives. smolecule.com

Deprotonation: Due to its acidic properties, it can undergo deprotonation under basic conditions, which influences its reactivity and interactions with other molecules. smolecule.com

Hydroxylation: The synthesis of this compound itself can be achieved through the hydroxylation of imidazoles. smolecule.com

These reactions allow for the incorporation of the imidazole scaffold into more complex organic and heterocyclic structures.

Coformers in Pharmaceutical Cocrystal Design (Research on crystal engineering)

The strategic design of pharmaceutical cocrystals is a cornerstone of modern crystal engineering, aiming to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their intrinsic molecular structure. nih.gov The selection of an appropriate coformer is paramount in this process, as it dictates the nature and strength of the intermolecular interactions within the crystal lattice, thereby influencing properties such as solubility, stability, and bioavailability. nih.gov While research into various coformers is extensive, the exploration of imidazole N-oxides in this capacity is an emerging area of interest.

Detailed research into the application of imidazole N-oxide derivatives as coformers has provided valuable insights into their potential. A notable study focused on 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide (HIMO) , a derivative of this compound, to form binary cocrystals with the APIs thiobarbituric acid (TBA) and barbituric acid (BA). nih.gov This research represents a significant step in understanding the role of this class of compounds in crystal engineering. nih.gov

The formation of cocrystals with HIMO was achieved through both conventional solution crystallization from methanol (B129727) and mechanochemical grinding. dntb.gov.ua High-resolution solid-state NMR spectroscopy was employed to monitor the progress of cocrystal formation, particularly in mechanochemical processes, and to elucidate the tautomeric forms of the APIs and the structure of the resulting cocrystals. nih.gov

Single-crystal X-ray diffraction studies were instrumental in defining the precise molecular structure and crystal packing of the coformer and the subsequent cocrystals. nih.gov These analyses revealed the critical role of intermolecular hydrogen bonding, π–π stacking interactions, and C-H···π contacts in the supramolecular assembly of the cocrystals. nih.gov

Detailed Research Findings: HIMO Cocrystals

The investigation yielded two well-defined binary cocrystals: TBA/HIMO and BA/HIMO. dntb.gov.ua The structural analysis provided a clear picture of the intermolecular interactions governing the formation of these novel solid forms.

| Cocrystal | Active Pharmaceutical Ingredient (API) | Coformer | Method of Formation | Key Analytical Techniques | Primary Intermolecular Interactions |

| TBA/HIMO | Thiobarbituric acid (TBA) | 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide (HIMO) | Cocrystallization (from methanol), Mechanochemical grinding | Solid-State NMR (¹³C CP/MAS, ¹⁵N CP/MAS, ¹H VF MAS), Single-Crystal X-ray Diffraction | Hydrogen bonding, π–π interactions, C-H···π contacts |

| BA/HIMO | Barbituric acid (BA) | 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide (HIMO) | Cocrystallization (from methanol), Mechanochemical grinding | Solid-State NMR (¹³C CP/MAS, ¹⁵N CP/MAS, ¹H VF MAS), Single-Crystal X-ray Diffraction | Hydrogen bonding, π–π interactions, C-H···π contacts |

This table summarizes the key findings from the study on HIMO as a cocrystal former. nih.govdntb.gov.ua

The successful formation of these cocrystals with HIMO underscores the potential of imidazole N-oxide derivatives as versatile coformers in pharmaceutical crystal engineering. nih.gov The ability of the N-oxide and hydroxyl moieties to participate in robust hydrogen bonding is a key factor in their utility as coformers. At present, published research on the use of the parent compound, This compound , as a coformer in pharmaceutical cocrystal design is not available.

Biochemical and Biological Research Perspectives Non Clinical Focus on Mechanisms

Interactions with Heme Proteins and Cytochromes: Mechanistic Binding Studies

The imidazole (B134444) moiety is a well-established ligand for the heme iron in various metalloproteins. nih.gov Its nitrogen atoms can coordinate with the central iron atom, influencing the protein's catalytic activity and electron transport functions. Derivatives of 1H-imidazole, 1-hydroxy-, 3-oxide are investigated for these properties, building on the known interactions of the parent imidazole ring.

Mechanistic studies reveal that imidazole and its derivatives typically bind to the heme iron in its ferric (Fe³⁺) state. nih.gov This interaction often involves the displacement of a weakly bound axial ligand, such as a water molecule. In cytochrome P450 (CYP) enzymes, for instance, many azole-based drugs function by having a nitrogen atom from the imidazole or triazole ring directly coordinate with the heme iron, which is crucial for their inhibitory effect. nih.gov

Research on cytochrome c₁, a key component of the energy-transducing bc₁ complex, has shown that imidazole binding significantly lowers the heme's midpoint potential, thereby inhibiting the complex's activity. nih.gov Thermodynamic studies of this interaction indicate that the binding of imidazole to cytochrome c₁ is an enthalpically driven process. nih.gov Similarly, antimicrobial imidazoles have been found to coordinate with the heme iron in flavohemoglobin, inhibiting its nitric oxide dioxygenase (NOD) function, a mechanism that protects microbes from nitric oxide. nih.gov

Furthermore, imidazole-based compounds have been designed as inhibitors of heme oxygenase (HO-1), an enzyme overexpressed in certain pathological conditions. nih.govmdpi.com In these inhibitors, the imidazole ring is considered essential for activity, coordinating with the heme's ferrous iron (Fe²⁺) and preventing its oxidation, while an attached hydrophobic group occupies other regions of the enzyme's binding pocket. mdpi.com Modeling studies confirm that the nitrogen atom of the imidazole ring positions itself to coordinate the iron atom within the heme group of HO-1. mdpi.com

| Protein Target | Interacting Moiety | Mechanistic Details of Interaction | Outcome of Interaction | Reference |

| Cytochrome c₁ | Imidazole | Enthalpically driven binding to the ferric heme iron (Fe³⁺). | Lowers the heme midpoint potential; inhibits bc₁ complex activity. | nih.gov |

| Heme Oxygenase-1 (HO-1) | Imidazole derivatives | The nitrogen of the imidazole ring coordinates the heme ferrous iron (Fe²⁺). | Prevents oxidation and O₂ binding; inhibits enzyme activity. | mdpi.com |

| Flavohemoglobin | Antimicrobial imidazoles | Coordination with the heme iron atom. | Inhibition of nitric oxide dioxygenase (NOD) function. | nih.gov |

| Cytochrome P450 (CYP) | Imidazole-based drugs | Direct coordination of an imidazole nitrogen with the heme iron. | Inhibition of CYP metabolic activity. | nih.gov |

Enzyme Inhibition and Modulation Studies (e.g., Xanthine (B1682287) Oxidase)

The structural framework of 1H-imidazole is a cornerstone for designing inhibitors of various enzymes beyond heme proteins. A prominent example is the inhibition of xanthine oxidase (XOR), a key enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. wikipedia.org Overproduction of uric acid is linked to conditions like gout.

Researchers have synthesized and evaluated series of 1-hydroxy-imidazole derivatives for their xanthine oxidase inhibitory potential. nih.govnih.gov Specifically, a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives were identified as potent, non-purine analog inhibitors of XOR. nih.govnih.gov One compound from this series demonstrated particularly high potency with a half-maximal inhibitory concentration (IC₅₀) value of 0.006 µM, exhibiting a mixed type of inhibition. nih.gov

The inhibitory action of the imidazole scaffold is not limited to xanthine oxidase. As discussed previously, imidazole derivatives are effective inhibitors of heme oxygenase (HO-1 and HO-2). nih.govmdpi.com Other studies have detailed the inhibition of GH1 β-glucosidases by imidazole through a partial competitive mechanism, where imidazole binds to the active site, reducing the enzyme's affinity for its substrate without altering the maximum rate of product formation. nih.gov This broad inhibitory capacity highlights the versatility of the imidazole scaffold in modulating the function of diverse classes of enzymes.

| Enzyme Target | Imidazole-based Inhibitor Series | Key Findings | IC₅₀ Value | Reference |

| Xanthine Oxidase (XOR) | 1-Hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives | Potent, non-purine, mixed-type inhibition. | 0.006 µM (for most potent compound) | nih.gov |

| Heme Oxygenase-1 (HO-1) | Novel imidazole derivatives | Selective inhibition of HO-1 isoform. | Micromolar range | nih.govmdpi.com |

| β-Glucosidase (GH1) | Imidazole | Partial competitive inhibition; binds to the active site. | Not specified as IC₅₀ | nih.gov |

| Nitric Oxide Dioxygenase (NOD) | Antimicrobial imidazoles (e.g., Miconazole) | Inhibition of NOD function in microbial flavohemoglobin. | Apparent Kᵢ of 80 nM (for Miconazole) | nih.gov |

In Vitro Investigation of Antimicrobial Properties (mechanistic and scaffold activity)

The imidazole ring is a fundamental component of many established antifungal agents and serves as a scaffold for the development of new antimicrobial compounds. nano-ntp.com Research into derivatives of 1H-imidazole explores their activity against a range of pathogenic bacteria and fungi, focusing on the mechanisms underpinning this activity.

The antimicrobial mechanisms of imidazole derivatives are multifaceted. A primary mode of action, particularly in fungi, is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nano-ntp.com Disruption of this pathway compromises membrane integrity, leading to cell death. nano-ntp.com Another described mechanism involves the direct insertion of lipophilic imidazole derivatives into the microbial cell membrane, increasing its permeability and causing leakage of vital cellular contents. nano-ntp.comfrontiersin.org

Recent studies on imidazole chloride ionic liquids have shown that their antibacterial action against Staphylococcus aureus involves inducing oxidative stress through the production of reactive oxygen species (ROS) and disrupting cell membrane permeability. frontiersin.org For other imidazole derivatives, the mechanism may involve the inhibition of crucial cellular processes. For instance, molecular docking studies of certain indolyl-benzo[d]imidazole derivatives suggest they may act by inhibiting (p)ppGpp synthetases/hydrolases, FtsZ proteins involved in cell division, or pyruvate (B1213749) kinases. nih.gov The antibacterial activity of some imidazoles has also been linked to the inhibition of the nitric oxide dioxygenase function of flavohemoglobin, an enzyme that protects microbes from host-generated nitric oxide. nih.gov

| Microbial Species | Imidazole Scaffold/Derivative | Investigated Mechanism of Action | MIC/IC₅₀ | Reference |

| Candida albicans | N-(dibenzofuran-4-yl)-1H-imidazole | Inhibition of ergosterol biosynthesis pathway. | Low µg/mL range | researchgate.net |

| Staphylococcus aureus | Imidazole chloride ionic liquids | Induction of oxidative stress; disruption of membrane permeability. | Not specified | frontiersin.org |

| Escherichia coli, Pseudomonas aeruginosa | {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol | Not fully elucidated; likely multiple targets. | IC₅₀ of 360 nM (E. coli), 710 nM (P. aeruginosa) | nih.gov |

| Mycobacterium smegmatis | 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Potential inhibition of FtsZ proteins or pyruvate kinases. | 3.9 µg/mL | nih.gov |

| General Fungi/Bacteria | Antimicrobial imidazoles | Inhibition of flavohemoglobin NOD function. | Not specified as MIC | nih.gov |

In Vitro Studies on Antiproliferative Activity in Cell Lines (as scaffold for further design)

The 1H-imidazole framework is extensively utilized as a scaffold for the design and synthesis of novel compounds with potential antiproliferative activity. These derivatives are frequently evaluated in vitro against panels of human cancer cell lines to identify lead compounds for further development.

One strategy involves designing imidazole derivatives to inhibit enzymes that are overactive in cancer cells. For example, imidazole-based inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in tumor progression, have demonstrated cytotoxic activity against prostate (DU-145, PC3) and breast (MDA-MB-231, MCF-7) cancer cell lines. nih.govresearchgate.net Another approach targets key signaling proteins like the epidermal growth factor receptor (EGFR), a tyrosine kinase often dysregulated in cancer. Imidazole-based compounds have been designed as EGFR inhibitors, showing potent antiproliferative effects against lung (A549), breast (MDA-MB-231), and colorectal (HT29) cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Mechanistic follow-up on these EGFR inhibitors revealed they also induce ROS production and halt the cell cycle. nih.gov

Broader screening efforts using the National Cancer Institute's 60-cell line panel (NCI-60) have identified novel 1H-benzo[d]imidazole derivatives with significant growth inhibition across multiple cancer types, including leukemia, melanoma, and renal cancer. acs.org The most potent of these compounds exhibited 50% growth inhibition (GI₅₀) at sub-micromolar concentrations. acs.org Further investigation of their mechanism suggested they act as inhibitors of human topoisomerase I and induce cell cycle arrest in the G2/M phase, indicating significant DNA damage. acs.org These studies underscore the value of the imidazole scaffold as a versatile platform for generating diverse molecular structures with potent and varied mechanisms of antiproliferative action.

| Cell Line(s) | Imidazole Scaffold/Derivative | Investigated Mechanism of Action | GI₅₀ / IC₅₀ Value | Reference |

| Prostate (DU-145, PC3), Breast (MCF-7, MDA-MB-231) | Aryloxyalkyl imidazole derivatives | Inhibition of Heme Oxygenase-1 (HO-1). | Not specified | nih.gov |

| NCI-60 Panel (e.g., Leukemia, Melanoma, Renal) | 1H-Benzo[d]imidazole derivatives | Inhibition of Human Topoisomerase I; G2/M cell cycle arrest. | 0.16 to 3.6 µM | acs.org |

| Breast (MDA-MB-231), Lung (A549), Colorectal (HT-29) | Substituted purine derivatives (imidazole core) | Inhibition of Epidermal Growth Factor Receptor (EGFR). | IC₅₀: 1.98 to 4.07 µM | nih.gov |

| PANC-1 (Pancreatic), HT29 (Colon), A549 (Lung) | Substituted xanthine derivatives (imidazole core) | EGFR-targeting. | IC₅₀ ranging from 1.3–1.8 µM | nih.gov |

Future Directions and Emerging Research Areas

Design and Synthesis of Novel, Highly Functionalized Derivatives

The development of new synthetic methodologies is crucial for accessing novel derivatives of 1H-Imidazole, 1-hydroxy-, 3-oxide with tailored properties. Research is moving beyond classical methods to create highly functionalized and structurally diverse molecules.

One of the most widespread and convenient methods for synthesizing 1-hydroxy-1H-imidazoles involves the condensation of monoxime diketones with aldehydes and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). researchgate.net This approach has been successfully used to prepare various 1-hydroxyimidazole (B8770565) derivatives. researchgate.net For instance, a series of 5-aryl-4,4-dimethyl-4H-imidazole 3-oxides were synthesized through the condensation of aromatic 2-hydroxylaminoketones with 4-formyl-2,6-dialkylphenols, followed by the oxidation of the resulting N-hydroxy derivatives. nih.gov